Saquinavir

HIV drug resistance protease inhibitor cross-resistance genotypic resistance testing

Saquinavir is the sole clinically approved protease inhibitor that specifically selects for the G48V resistance mutation—making it the exclusive probe for interrogating this pathway in phenotypic panels. With near-equivalent potency against HIV-1 (Ki 0.12 nM) and HIV-2 (Ki <0.1 nM), it outperforms darunavir, lopinavir, and tipranavir as the HIV-2 reference standard. Its 1,622% AUC boost with ritonavir makes it the most sensitive CYP3A4/P-gp DDI detector. Pair with ritonavir to deconvolve proteasome vs. cathepsin D off-target effects. Secure your resistance panel reference today.

Molecular Formula C38H50N6O5
Molecular Weight 670.8 g/mol
CAS No. 127779-20-8; 149845-06-7
Cat. No. B15603154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquinavir
CAS127779-20-8; 149845-06-7
Molecular FormulaC38H50N6O5
Molecular Weight670.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1
InChIKeyQWAXKHKRTORLEM-UGJKXSETSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble
In water, 0.22 g/100 mL @ 25 °C

Saquinavir (CAS 127779-20-8) Procurement Guide: Baseline Identity and Class Context for HIV Protease Inhibitor Sourcing


Saquinavir (SQV, Ro 31-8959) is a peptidomimetic hydroxyethylamine-based inhibitor of the HIV-1 and HIV-2 aspartyl protease, and was the first HIV protease inhibitor approved by the U.S. FDA in December 1995 [1]. It inhibits HIV-1 protease with a Ki of 0.12 nM and HIV-2 protease with a Ki of <0.1 nM in vitro . Saquinavir is clinically administered exclusively in combination with low-dose ritonavir as a pharmacokinetic booster [2]. As the historical prototype of the HIV protease inhibitor class, saquinavir remains a critical reference compound for resistance profiling, biochemical assay development, and antiviral screening panels.

Why Saquinavir Cannot Be Substituted with Another HIV Protease Inhibitor Without Evidence


HIV-1 protease inhibitors are structurally diverse peptidomimetics that exhibit profound differences in resistance mutation signatures, cross-resistance profiles, and off-target host protease interactions despite sharing a common enzymatic target [1]. Saquinavir selects for the G48V protease mutation almost exclusively, a signature not generated by indinavir, ritonavir, nelfinavir, or darunavir, meaning that a virus resistant to saquinavir does not phenotypically mirror virus resistant to other protease inhibitors [2]. Furthermore, nelfinavir-resistant virus carrying the D30N mutation paradoxically shows increased susceptibility to saquinavir, creating a non-reciprocal cross-resistance relationship that directly impacts sequential therapy design and in vitro inhibitor panel construction [3]. These biochemical and virological divergences mean that saquinavir occupies a non-interchangeable position within the protease inhibitor pharmacopeia.

Saquinavir vs. Comparator Protease Inhibitors: Quantitative Differentiation Evidence for Procurement Decisions


Unique G48V Resistance Mutation Signature Distinguishes Saquinavir from Indinavir, Ritonavir, and Nelfinavir

Saquinavir is uniquely associated with the G48V protease mutation in vivo. Clinical protease gene sequencing from saquinavir-treated patients demonstrated that the G48V mutation appears almost exclusively with saquinavir therapy and is not selected by indinavir, ritonavir, or nelfinavir [1]. Biochemical analysis established that the G48V mutation reduces saquinavir binding affinity to 1/160 of wild-type (Kd shift from WT), while the double mutant G48V/L90M reduces affinity to 1/1000 of wild-type [2]. Critically, the same G48V and L90M mutant proteases showed substantially less reduction in affinity for comparator inhibitors amprenavir (VX-478), ritonavir (ABT-538), nelfinavir (AG-1343), and indinavir (L-735,524) [2]. This differential resistance profile means saquinavir selects for a distinct viral escape pathway, informing sequential therapy design and making saquinavir an essential reference inhibitor in phenotypic resistance panels.

HIV drug resistance protease inhibitor cross-resistance genotypic resistance testing antiviral salvage therapy

Saquinavir Retains Full Activity Against Nelfinavir-Resistant D30N HIV-1 Mutants While Nelfinavir Loses Potency

The D30N mutation in HIV-1 protease is exclusively selected by nelfinavir and is the hallmark of nelfinavir resistance, yet viruses carrying D30N remain fully susceptible to saquinavir [1]. Structural crystallography at 1.79 Å resolution revealed that saquinavir forms two direct hydrogen bonds with main-chain atoms of residues Asp29 and Asp30 that are absent in the nelfinavir-D30N complex, and saquinavir's P2-asparagine forms an additional hydrogen bond to the mutated Asn30 side chain [2]. Importantly, D30N not only fails to confer cross-resistance to saquinavir but actually increases susceptibility to saquinavir in HIV-1 subtype B isolates, with the mutation being reversed in patients subsequently treated with saquinavir [3]. This is the inverse of the typical cross-resistance pattern and creates a specific therapeutic sequencing opportunity.

HIV protease D30N mutation nelfinavir resistance saquinavir salvage therapy non-reciprocal cross-resistance

Saquinavir Exhibits Superior HIV-2 Protease Potency Retention vs. Lopinavir, Darunavir, and Tipranavir

HIV-2 protease shares only 50% sequence identity with HIV-1 protease, and most HIV-1 protease inhibitors suffer significant potency losses against the HIV-2 enzyme [1]. Kinetic inhibition assays comparing nine FDA-approved protease inhibitors against purified HIV-2 protease revealed that saquinavir retains potency with a Ki of 0.6 nM, representing only a 2-fold reduction relative to its HIV-1 protease Ki [1]. In contrast, lopinavir shows an 84-fold potency drop (Ki HIV-2 = 0.7 nM vs. HIV-1 Ki ~0.008 nM), darunavir a 17-fold drop (Ki HIV-2 = 0.17 nM), and tipranavir a 24-fold reduction [1]. Among the cohort tested, saquinavir (2-fold loss) is one of only two inhibitors preserving near-equivalent HIV-1/HIV-2 potency, making it uniquely suited for HIV-2 research applications.

HIV-2 protease inhibition protease inhibitor cross-species potency HIV-2 antiviral screening Ki ratio HIV-2/HIV-1

Saquinavir Displays a Distinct Host Off-Target Profile: Stronger Proteasome Inhibition but Weaker Cathepsin D Inhibition vs. Ritonavir

Among HIV protease inhibitors, saquinavir and ritonavir exhibit divergent off-target inhibition profiles against host aspartyl proteases, which has implications for both toxicity interpretation and drug repurposing applications [1]. In a standardized panel measuring inhibition of human cathepsin D and 26S proteasome, saquinavir inhibited proteasome with an IC50 of 2.1 ± 1.2 μM while showing weaker cathepsin D inhibition (IC50 21.1 ± 1.6 μM) [1]. Ritonavir exhibited the inverse selectivity: potent cathepsin D inhibition (IC50 0.39 ± 0.07 μM, approximately 54-fold more potent than saquinavir) but weaker proteasome inhibition (IC50 8.4 ± 1.0 μM, approximately 4-fold less potent than saquinavir) [1]. This differential host target engagement profile means saquinavir cannot be substituted by ritonavir in experiments where proteasome-mediated effects or cathepsin D-mediated effects are being dissected.

host protease off-target proteasome inhibition cathepsin D selectivity drug repurposing saquinavir anticancer

Saquinavir Exhibits the Largest Pharmacokinetic Boost Ratio with Ritonavir Among Clinically Used Protease Inhibitors

Saquinavir has intrinsically poor oral bioavailability (~4% when administered alone) due to extensive first-pass metabolism by CYP3A4 and P-glycoprotein-mediated efflux, making ritonavir boosting clinically mandatory [1]. The addition of ritonavir 100–200 mg to saquinavir 1200–1800 mg increases saquinavir area under the concentration-time curve (AUC) by approximately 300–800% compared with saquinavir alone [1]. In direct comparison, saquinavir/ritonavir 800/200 mg twice daily produces an AUC increase of 1622% and a Cmin increase of 1875% relative to unboosted saquinavir [2]. By contrast, indinavir boosted with ritonavir 800/100 mg twice daily achieves only 169% AUC increase (low-fat meal) and 999% Cmin increase [2]. Nelfinavir boosted with ritonavir 1250/100–200 mg twice daily yields only 20% (morning) to 39% (evening) AUC increase [2]. The extreme dependence of saquinavir on ritonavir boosting for achieving therapeutic concentrations is both a limitation (requires co-formulation) and a defining characteristic that must be accounted for in experimental design.

ritonavir boosting pharmacokinetic enhancement CYP3A4 inhibition saquinavir bioavailability AUC enhancement ratio

Saquinavir-Specific Application Scenarios Grounded in Quantitative Differentiation Evidence


Phenotypic HIV-1 Protease Inhibitor Resistance Panel Construction Requiring G48V-Specific Coverage

Antiviral testing laboratories constructing phenotypic resistance panels must include saquinavir as the sole probe for G48V-mediated resistance. As demonstrated by Winters et al. (1998), the G48V mutation appears almost exclusively following saquinavir therapy and is not selected by indinavir, ritonavir, or nelfinavir [1]. No other clinically used protease inhibitor can interrogate this resistance pathway. Biochemical data confirm that G48V reduces saquinavir binding affinity to 1/160 of wild-type, a magnitude of resistance not reproduced against comparator inhibitors [2]. Including saquinavir in resistance panels is therefore essential for complete genotypic-phenotypic correlation.

HIV-2 Antiviral Drug Screening and Protease Inhibitor Comparison Studies

For laboratories conducting HIV-2 antiviral screening, saquinavir is the preferred protease inhibitor reference compound. Brower et al. (2008) demonstrated that saquinavir exhibits only a 2-fold loss in potency against HIV-2 protease relative to HIV-1, compared with 84-fold (lopinavir), 17-fold (darunavir), and 24-fold (tipranavir) losses [3]. This near-equivalent cross-species potency makes saquinavir the most reliable positive control for HIV-2 protease inhibition assays and a critical comparator when evaluating novel HIV-2 protease inhibitors.

Mechanistic Dissection of Host Proteasome-Dependent vs. Cathepsin D-Dependent Effects of HIV Protease Inhibitors

Experiments requiring discrimination between proteasome-mediated and cathepsin D-mediated off-target effects must use saquinavir and ritonavir as complementary probes with inverted selectivity profiles. Cihlar et al. (2011) reported that saquinavir inhibits proteasome with IC50 2.1 μM but cathepsin D with IC50 21.1 μM, while ritonavir shows the inverse (cathepsin D IC50 0.39 μM; proteasome IC50 8.4 μM) [4]. This 54-fold differential in cathepsin D potency and 4-fold differential in proteasome potency allows researchers to deconvolve which host protease target mediates observed cellular phenotypes in cancer-repurposing or immunomodulatory studies.

Pharmacokinetic Boosting Reference Standard for CYP3A4/P-gp Drug Interaction Studies

Saquinavir serves as the extreme-case reference substrate for studying CYP3A4- and P-glycoprotein-mediated drug-drug interactions. As documented by King et al. (2004), saquinavir's AUC increases by 300–800% with low-dose ritonavir, and the fully boosted regimen achieves a 1622% AUC increase—the largest boosting magnitude among all clinically used protease inhibitors [5]. Comparative data show indinavir achieves only 169% AUC increase and nelfinavir only 20–39% [6]. Saquinavir is therefore the most sensitive detector compound for quantifying the functional impact of CYP3A4 inhibitors or P-gp modulators in vitro and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.